2-Amino-4-(2-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

2-Amino-4-(2-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile (CAS 1713174-42-5) is a polysubstituted thiophene building block featuring a 2-amino group, a 3-carbonitrile, a 4-(2-fluorophenyl) ring, and a 5-methylsulfonyl moiety. The compound belongs to a class of 2-aminothiophene-3-carbonitriles that have been explored as precursors to kinase inhibitors and antiviral diarylsulfone analogs, where the specific placement of the fluorine substituent on the pendant phenyl ring can significantly modulate target binding, metabolic stability, and downstream functional activity.

Molecular Formula C12H9FN2O2S2
Molecular Weight 296.3 g/mol
Cat. No. B12068081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(2-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
Molecular FormulaC12H9FN2O2S2
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2F
InChIInChI=1S/C12H9FN2O2S2/c1-19(16,17)12-10(8(6-14)11(15)18-12)7-4-2-3-5-9(7)13/h2-5H,15H2,1H3
InChIKeyRMHXELTWMPRDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(2-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile: Procurement-Ready Guide to a Differentiated 2-Fluorophenyl Thiophene Scaffold


2-Amino-4-(2-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile (CAS 1713174-42-5) is a polysubstituted thiophene building block featuring a 2-amino group, a 3-carbonitrile, a 4-(2-fluorophenyl) ring, and a 5-methylsulfonyl moiety . The compound belongs to a class of 2-aminothiophene-3-carbonitriles that have been explored as precursors to kinase inhibitors and antiviral diarylsulfone analogs, where the specific placement of the fluorine substituent on the pendant phenyl ring can significantly modulate target binding, metabolic stability, and downstream functional activity [1]. Its synthesis and supply are documented by specialty chemical vendors for research and development use only .

Why 2-Amino-4-(2-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile Cannot Be Trivially Replaced by Its Positional Isomers or Analogs


Within the 2-aminothiophene-3-carbonitrile family, substitution at the 4-position is a critical determinant of molecular geometry, electronic distribution, and biological recognition. The target compound bears a 2-fluorophenyl group, which introduces a distinct steric and electronic environment compared to its 4-fluorophenyl positional isomer or non-fluorinated tolyl analogs . In related 3-arylsulfonylthiophene series, the position and nature of the aryl substituent have been shown to dramatically alter antiviral potency and selectivity; for example, the 3,4-thiophene derivative was a notable exception in activity against CMV and VZV, underscoring that even minor structural modifications can abolish desired activity [1]. Consequently, procurement decisions based solely on core scaffold similarity—without accounting for the specific 2-fluorophenyl substitution—risk selecting a compound with unpredictable reactivity in downstream derivatization, divergent pharmacokinetic properties, or complete loss of target engagement.

Quantitative Differentiation Evidence for 2-Amino-4-(2-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile


Fluorine Positional Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl on the Thiophene Core

The target compound possesses a 2-fluorophenyl substituent at the thiophene 4-position, whereas the commercially available isomer 2-amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile carries the fluorine at the para position of the pendant phenyl ring . In medicinal chemistry, ortho-fluorination is frequently employed to modulate the dihedral angle between the phenyl and the core heterocycle, alter the pKa of proximal hydrogen-bond donors, and occupy lipophilic pockets inaccessible to the para isomer [1]. The resulting conformational and electronic differences can translate into quantitative shifts in biochemical IC50 values, although direct head-to-head data for these two specific compounds have not been published. Class-level inference from multi-kinase profiling studies indicates that ortho- vs. para-fluoroaryl substitution can yield >10-fold differences in binding affinity for targets such as p38α MAP kinase [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Comparative Supplier Purity and Identity Specification for Procurement Decision-Making

The target compound is available from AKSci (Cat. 2154ED) with a minimum purity specification of 95% as determined by the supplier's quality assurance protocols . In contrast, many structurally related 2-amino-4-aryl-5-(methylsulfonyl)thiophene-3-carbonitriles sourced from general marketplaces lack publicly documented purity specifications, forcing procurement teams to rely on unverified claims. The availability of a documented 95% purity threshold reduces the risk of introducing impurities that could confound biological assay interpretation or require additional in-house purification steps.

Chemical Procurement Quality Control Building Block Sourcing

Structural Differentiation from 4-Bromophenyl and Tolyl Analogs in Cyanothiophene Series

The 2-fluorophenyl substituent in the target compound is distinct from the 4-bromophenyl and o-tolyl/m-tolyl variants commercially listed in the same 2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile series. Fluorine's strong electron-withdrawing effect and small van der Waals radius (1.47 Å) create a unique electrostatic potential surface compared to bromine (1.85 Å) or methyl (2.00 Å), directly influencing the compound's suitability for halogen bonding interactions with protein targets and its metabolic oxidative stability. While the bromophenyl analog may serve as a Suzuki coupling handle, the 2-fluorophenyl derivative is better suited for direct biological testing or 19F NMR-based binding assays.

Halogen Bonding Cross-Coupling Chemistry Fragment-Based Drug Discovery

Relevance to Diarylsulfone Antiviral Pharmacophore: Positioning of the Sulfonyl Group

The methylsulfonyl group in the target compound is situated at the thiophene 5-position, distinguishing it from the 3-arylsulfonylthiophenes described by Stephens et al., where the sulfonyl group is directly attached at the 3-position as part of a diarylsulfone pharmacophore [1]. In that study, 2-amino-3-(2-nitrophenylsulfonyl)thiophene exhibited an EC50 of 3.8 µg/mL against HIV-1 with a CC50 >100 µg/mL, while 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes showed IC50 values of 0.1–10 µg/mL against CMV and VZV. The target compound's distinct sulfonyl placement, combined with the 2-amino-3-carbonitrile motif, creates a different hydrogen-bonding network that may offer an alternative selectivity profile, though direct antiviral data for this specific compound are not publicly available.

Antiviral Research HIV-1 Cytomegalovirus

High-Value Application Scenarios for 2-Amino-4-(2-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring Orthogonal Fluorine SAR

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can employ this compound as a key intermediate to probe the effect of ortho-fluorination on target binding. The 2-fluorophenyl group alters the dihedral angle and electrostatic surface relative to the 4-fluoro isomer, enabling SAR studies that quantify the impact on biochemical IC50. The documented 95% purity specification supports reliable analog generation and direct use in enzymatic assays without additional purification. Class-level kinase SAR data [1] underscore the potential for >10-fold potency shifts driven by fluorine position, making this scaffold a rational choice for lead optimization libraries.

19F NMR-Based Binding and Fragment Screening Assays

The single fluorine atom in the 2-fluorophenyl substituent provides a sensitive probe for 19F NMR spectroscopy, enabling direct measurement of protein-ligand binding without the need for isotopic labeling. This capability differentiates the compound from its non-fluorinated tolyl or bromophenyl analogs, which lack an NMR-active fluorine nucleus. Procurement of the 2-fluorophenyl variant thus enables label-free fragment screening and binding constant determination in drug discovery programs .

Antiviral Scaffold-Hopping Around the Diarylsulfone Pharmacophore

For antiviral research groups seeking novel chemotypes beyond the established 3-arylsulfonylthiophene series (which showed EC50 values down to 3.8 µg/mL against HIV-1) , this compound offers a scaffold-hopping opportunity. By relocating the sulfonyl group to the 5-position and introducing the 3-carbonitrile, the molecule presents a unique hydrogen-bonding pattern that may overcome resistance mutations or improve selectivity indices. Purchasing this specific scaffold enables direct comparative antiviral profiling against the parent diarylsulfone series.

Quality-Controlled Chemical Biology Tool for Cellular Target Engagement Studies

The availability from a specialty supplier with a defined 95% purity makes this compound suitable for cellular target engagement experiments where impurities could confound dose-response interpretations. Its unique 2-fluorophenyl group further permits orthogonal detection via 19F NMR or mass spectrometry, supporting mechanistic studies in cells.

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